Cefovecin
Descripción
Contextualization within Cephalosporin (B10832234) Chemistry and Pharmacology
Cephalosporins are derived from 7-aminocephalosporanic acid and share structural similarities with penicillins, both containing a beta-lactam nucleus. merckvetmanual.com This beta-lactam ring is susceptible to hydrolysis by beta-lactamases (cephalosporinases), enzymes produced by some bacteria that confer resistance to beta-lactam antibiotics. merckvetmanual.com Cephalosporins are traditionally categorized into generations based on their antimicrobial spectrum. uzh.ch First-generation cephalosporins primarily target Gram-positive bacteria, with limited activity against Gram-negative organisms. uzh.ch Subsequent generations, including the third generation to which cefovecin belongs, demonstrate enhanced activity against Gram-negative bacteria while retaining activity against Gram-positive organisms. europa.eumerckvetmanual.comuzh.ch
This compound is characterized as a third-generation cephalosporin with activity against both Gram-positive and Gram-negative bacteria. guidetomalariapharmacology.orgeuropa.euguidetopharmacology.org A distinguishing pharmacokinetic property of this compound is its high plasma protein binding, which contributes significantly to its exceptionally long elimination half-life in target species like dogs and cats. europa.eumerckvetmanual.comwikipedia.orgresearchgate.net In dogs, the half-life is approximately 5.5 days (or 133 hours), and in cats, it is around 6.9 days (or 166 hours). europa.eutodaysveterinarypractice.commerckvetmanual.comwikipedia.orgwikidoc.org This high protein binding (over 98% in dogs and over 99% in cats) influences the free, active concentration of the drug available at the site of infection. europa.eumerckvetmanual.comwikidoc.orgtodaysveterinarypractice.com
Historical Perspective of this compound Development for Extended-Spectrum Antimicrobial Applications
The development of this compound aimed to provide an extended-spectrum antimicrobial with a prolonged duration of action. nih.govasm.org This was particularly relevant in veterinary medicine to address challenges associated with administering daily oral antibiotic doses to animals, which can lead to missed doses and potentially contribute to the development of resistance. drugbank.comnih.govwikipedia.org this compound was developed as a single-dose injectable antibiotic to improve compliance and ensure that therapeutic concentrations are maintained for an extended period. drugbank.comnih.govwikidoc.orgtodaysveterinarypractice.com
Its development focused on achieving a broad spectrum of activity against common bacterial pathogens implicated in various infections in dogs and cats, including those affecting the skin, urinary tract, and periodontium. nih.goveuropa.euasm.org Preclinical and clinical studies were conducted to evaluate its in vitro activity against a wide range of bacterial isolates from these types of infections. nih.govasm.org
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10-/t9-,11+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGQFXVQDVCVOK-QFKLAVHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234096-34-5 | |
| Record name | Cefovecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=234096-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefovecin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234096345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFOVECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D1OL46ZIE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology of Cefovecin: Mechanisms and Quantitative Relationships
Mechanism of Antimicrobial Action
The antimicrobial activity of cefovecin stems from its interference with essential bacterial processes, primarily targeting cell wall synthesis. zoetisus.comnih.govnoahcompendium.co.ukfda.govwikipedia.orgzoetisus.comdrugs.com
Inhibition of Bacterial Cell Wall Synthesis
Like other beta-lactam antimicrobials, this compound exerts its inhibitory effect by interfering with the synthesis of the bacterial cell wall. zoetisus.comnoahcompendium.co.ukfda.govzoetisus.comdrugs.com The bacterial cell wall is crucial for maintaining cell shape and integrity, and its disruption leads to cell lysis. nih.gov
Interaction with Penicillin-Binding Proteins (PBPs)
This compound's interference with cell wall synthesis is primarily due to its covalent binding to penicillin-binding proteins (PBPs). zoetisus.comnih.govfda.govwikipedia.orgzoetisus.comdrugs.com PBPs are enzymes located on the inner membrane of the bacterial cell wall that are essential for the terminal stages of assembling the bacterial cell wall and for reshaping it during growth and division. nih.gov The inactivation of PBPs by this compound disrupts the cross-linkage of peptidoglycan chains, which are necessary for the strength and rigidity of the bacterial cell wall. nih.gov
Bactericidal Properties and Molecular Basis
This compound exhibits bactericidal activity. noahcompendium.co.ukresearchgate.net This bactericidal property is a direct consequence of the weakening and subsequent lysis of the bacterial cell wall due to the inhibited peptidoglycan synthesis caused by this compound's binding to PBPs. nih.gov
Pharmacokinetics of this compound Across Animal Species
This compound exhibits a unique pharmacokinetic profile, particularly noted for its long half-life and high protein binding, although these characteristics can vary significantly across different animal species. noahcompendium.co.ukresearchgate.net
Absorption Kinetics and Bioavailability in Animal Models
This compound is rapidly and completely absorbed following subcutaneous administration in several species. zoetisus.comeuropa.eu
Following subcutaneous administration, this compound demonstrates high bioavailability. In dogs, after a single subcutaneous dose of 8 mg/kg body weight, this compound was fully bioavailable (100%). researchgate.netnih.gov The mean maximum plasma concentration (Cmax) was 121 µg/mL, and the mean apparent elimination half-life was 133 hours. researchgate.netnih.gov In cats, following a single subcutaneous dose of 8 mg/kg body weight, maximum this compound concentrations of 141 µg/mL in plasma were achieved approximately 2 hours post-dose, with bioavailability being approximately 99%. europa.eu The elimination half-life in cats is approximately 6.9 days (166 hours). researchgate.netwikipedia.orgeuropa.eu
Pharmacokinetic studies in other species have shown marked differences compared to dogs and cats. In cynomolgus macaques, olive baboons, and rhesus macaques, the half-life of this compound was considerably lower, ranging from 4.95 to 9.17 hours after a single 8 mg/kg SC dose. nih.gov This shorter half-life in nonhuman primates is speculated to be due to the absence of active reabsorption in the kidney tubules, which is thought to contribute to the extended half-life in dogs and cats. nih.gov
In African lions, after subcutaneous doses of 4 and 8 mg/kg, this compound had first-order elimination kinetics, with mean elimination half-lives of approximately 111 and 115 hours, respectively. researchgate.netnih.gov Maximum plasma concentrations were 9.73 ± 1.01 μg/mL and 18.35 ± 0.94 μg/mL after the 4 and 8 mg/kg doses, respectively, with the time to maximum plasma concentration being approximately 4 hours for both doses. nih.gov
Studies in Hermann's tortoises administered a single subcutaneous dose of 8 mg/kg showed rapid absorption, reaching maximum plasma concentrations between 35 minutes and 2 hours, with a mean time to maximum concentration of 1.22 ± 1.14 hours. researchgate.netavma.org The elimination half-life in tortoises (20.78 ± 12.62 hours) was much lower than in cats and dogs but higher than in hens and green iguanas. avma.org The mean protein-bound fraction in tortoises ranged from 41.3% to 47.5%. researchgate.netavma.org
In copper rockfish, subcutaneous administration resulted in a maximum plasma concentration of 104.8 μg/mL at 2.07 hours, with a plasma terminal half-life of 32.5 hours. avma.org Plasma protein binding was low (< 10%) in this species. avma.org
Studies in mice administered single-bolus subcutaneous dosages of 8 and 40 mg/kg showed maximal plasma concentrations of 78.18 μg/mL and 411.54 μg/mL, with half-lives of 1.07 hours and 0.84 hours, respectively. nih.gov
The high protein binding of this compound, approximately 98.5% in dog plasma and 99.8% in cat plasma, is a notable pharmacokinetic characteristic. zoetisus.comwikipedia.orgdrugs.comwikidoc.org This high protein binding contributes to its long elimination half-life in these species. zoetisus.comresearchgate.netwikipedia.orgdrugs.com
Here is a summary of pharmacokinetic parameters after subcutaneous administration in various species:
| Species | Dose (mg/kg SC) | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Protein Binding (%) |
| Dogs | 8 | 121 ± 51 europa.eunih.gov | 6 europa.eu | 133 ± 16 researchgate.netavma.org | ~99-100 researchgate.neteuropa.eunih.gov | 96.0-98.7 researchgate.neteuropa.eunih.gov |
| Cats | 8 | 141 ± 12 europa.eu | ~2 europa.eu | 166 ± 18 researchgate.netavma.org | ~99 europa.eu | >99 europa.eu, 99.8 zoetisus.comwikipedia.orgdrugs.comwikidoc.org |
| Cynomolgus Macaques | 8 | Not specified | Not specified | 4.95 ± 1.47 nih.gov | Not specified | Not specified |
| Olive Baboons | 8 | Not specified | Not specified | 9.17 ± 1.84 nih.gov | Not specified | Not specified |
| Rhesus Macaques | 8 | Not specified | Not specified | 8.40 ± 2.53 nih.gov | Not specified | Not specified |
| African Lions | 4 | 9.73 ± 1.01 nih.gov | ~4 nih.gov | ~111 nih.gov | Not specified | Not specified |
| African Lions | 8 | 18.35 ± 0.94 nih.gov | ~4 nih.gov | ~115 nih.gov | Not specified | Not specified |
| Hermann's Tortoises | 8 | 24.30 ± 6.19 (at 35 min) - 23.00 ± 5.97 (at 2h) avma.org | 1.22 ± 1.14 researchgate.netavma.org | 20.78 ± 12.62 avma.org | Not specified | 41.3-47.5 researchgate.netavma.org |
| Copper Rockfish | Not specified | 104.8 avma.org | 2.07 avma.org | 32.5 avma.org | Not specified | < 10 avma.org |
| Mice (C57BL/6) | 8 | 78.18 nih.gov | Not specified | 1.07 nih.gov | Not specified | Not specified |
| Mice (C57BL/6) | 40 | 411.54 nih.gov | Not specified | 0.84 nih.gov | Not specified | Not specified |
Distribution Characteristics
The distribution of this compound within the body is significantly influenced by its binding to plasma proteins and its ability to penetrate various biological compartments.
This compound exhibits a high degree of plasma protein binding, which is a key factor in its long elimination half-life in certain species, particularly dogs and cats. bioone.orgmsdvetmanual.comresearchgate.netresearchgate.netuzh.ch
In dogs, plasma protein binding of this compound has been reported to range from 96.0% to 98.7% at concentrations between 10 and 100 µg/mL. europa.eunih.gov In cats, the protein binding is even higher, exceeding 99% wikipedia.orgmsdvetmanual.comeuropa.eueuropa.eu and ranging from 99.5% to 99.8% over the plasma concentration range of 10-100 µg/mL. researchgate.netnih.gov
Studies in various nondomestic species have shown considerable variability in this compound protein binding. Animals in the order Carnivora, such as tigers and African lions, have demonstrated high protein binding levels (>98% and approximately 98%, respectively), supporting the observation of longer elimination half-lives in these species compared to others. bioone.orgnih.govresearchgate.netresearchgate.netnih.gov In contrast, protein binding was highly variable in Artiodactyl and Perissodactyl species. bioone.orgnih.govresearchgate.net For instance, dolphins (Tursiops truncatus) and barasingha (Rucervus duvaucelii) showed high binding (99.12% to >99%), while gazelles (Eudorcas thomsonii) and equids exhibited lower binding (91.76–92.70%). bioone.orgnih.govresearchgate.net this compound was not highly bound in reptiles or birds, correlating with the shorter half-lives observed in these taxa. bioone.orgnih.govresearchgate.net
The high plasma protein binding means that only a small fraction of the total drug concentration is unbound and thus freely available to distribute into tissues and exert antimicrobial activity. europa.eufrontiersin.org
Here is a table summarizing plasma protein binding data for this compound in various species:
| Species | Plasma Protein Binding (%) | Source |
|---|---|---|
| Dogs | 96.0 - 98.7 | europa.eunih.gov |
| Cats | >99, 99.5 - 99.8 | wikipedia.orgmsdvetmanual.comresearchgate.neteuropa.eueuropa.eunih.gov |
| African Lions | ~98 | researchgate.netnih.gov |
| Tigers | 98 | researchgate.net |
| Dolphins | 99.12 - >99 | bioone.orgnih.govresearchgate.net |
| Barasingha | 99.12 - >99 | bioone.orgnih.govresearchgate.net |
| Gazelles | 91.76 – 92.70 | bioone.orgnih.govresearchgate.net |
| Equids | 91.76 – 92.70 | bioone.orgnih.govresearchgate.net |
| Reptiles | Not highly bound | bioone.orgnih.govresearchgate.net |
| Birds | Not highly bound | bioone.orgnih.govresearchgate.net |
| Cheetahs | ~99.9 | researchgate.net |
Despite high plasma protein binding, this compound distributes into various biological compartments, including tissue transudates and exudates. nih.govnih.govzoetisus.comnih.gov
In dogs, mean peak concentrations of free (unbound) this compound in tissue cage fluid (a model for tissue transudate) were found to be almost three times higher than in plasma. nih.gov These free concentrations remained above 0.25 µg/mL for 19 days in transudate. nih.gov Ex vivo studies in dogs demonstrated that this compound concentrations in dermal transudate and exudate were rapidly detectable following administration. europa.eu The antibacterial efficacy of this compound has been demonstrated in serum, tissue transudate, and exudate in ex vivo studies. nih.goveuropa.eu
In cats, concentrations of unbound this compound in transudate were consistently higher than in plasma from 8 hours post-dose. researchgate.netnih.gov Mean unbound this compound concentrations were maintained above the MIC90 of Pasteurella multocida (0.06 µg/mL) in transudate for at least 14 days post-dose. researchgate.netnih.gov This sustained concentration of free drug in extracellular fluid contributes to the prolonged duration of antimicrobial activity. researchgate.netnih.gov
Generally, cephalosporins are distributed into most body fluids and tissues, including kidneys, lungs, joints, bone, soft tissues, pericardial fluid, and the biliary tract. msdvetmanual.com However, their penetration into the central nervous system (CNS) is typically poor for standard cephalosporins, although some third-generation cephalosporins may achieve good penetration. msdvetmanual.com
This compound generally exhibits a low volume of distribution, suggesting that its distribution is primarily confined to the extracellular fluid space. msdvetmanual.comeuropa.eunih.govresearchgate.netnih.gov
In dogs, the volume of distribution is reported as low, approximately 0.1 L/kg. europa.eunih.gov Similarly, in cats, the volume of distribution is also low, approximately 0.09 L/kg. researchgate.neteuropa.eueuropa.eunih.gov
Studies in other species show variability. In hens, the volume of distribution was 1.6 ± 0.5 L/kg, while in green iguanas, it was 0.3 L/kg. researchgate.netnih.gov The low volume of distribution in dogs and cats is consistent with its high plasma protein binding, which limits its distribution into intracellular spaces. msdvetmanual.com
Here is a table summarizing volume of distribution data for this compound in various species:
| Species | Volume of Distribution (L/kg) | Source |
|---|---|---|
| Dogs | ~0.1 | europa.eunih.gov |
| Cats | ~0.09 | researchgate.neteuropa.eueuropa.eunih.gov |
| Hens | 1.6 ± 0.5 | researchgate.netnih.gov |
| Green Iguanas | 0.3 | researchgate.netnih.gov |
Biotransformation and Metabolic Fate
A notable characteristic of this compound's pharmacokinetic profile is the absence of significant hepatic metabolism. uzh.cheuropa.euzoetisus.comnih.govzoetisus.comtodaysveterinarypractice.comtodaysveterinarypractice.comdrugs.com The drug is not metabolized by the liver in dogs and cats. uzh.cheuropa.euzoetisus.comnih.govzoetisus.comtodaysveterinarypractice.comtodaysveterinarypractice.comdrugs.com This lack of biotransformation contributes to its prolonged presence in the body in species where elimination is slow.
Elimination Pathways and Excretion Kinetics
This compound is primarily eliminated from the body as the unchanged drug. uzh.cheuropa.euzoetisus.comnih.govzoetisus.comtodaysveterinarypractice.comtodaysveterinarypractice.comdrugs.com The main route of excretion is via the kidneys, through both glomerular filtration and tubular secretion. msdvetmanual.comuzh.cheuropa.euzoetisus.comnih.govzoetisus.comtodaysveterinarypractice.comtodaysveterinarypractice.comdrugs.com Elimination also occurs to a lesser extent through excretion in the bile. zoetisus.comnih.govzoetisus.comtodaysveterinarypractice.comtodaysveterinarypractice.comdrugs.com
The elimination kinetics of this compound are characterized by a remarkably long elimination half-life in dogs and cats. wikipedia.orgavma.orgmsdvetmanual.comresearchgate.netresearchgate.neteuropa.euscispace.com In dogs, the mean elimination half-life is approximately 5.5 days (133 hours). wikipedia.orgmsdvetmanual.comresearchgate.netresearchgate.neteuropa.eunih.govtodaysveterinarypractice.com In cats, the half-life is even longer, approximately 6.9 days (166 hours). wikipedia.orgmsdvetmanual.comresearchgate.neteuropa.eueuropa.eunih.govtodaysveterinarypractice.com This extended half-life is largely attributed to the high plasma protein binding, as only the unbound drug is available for glomerular filtration. uzh.ch
In African lions, the mean elimination half-life was approximately 111 to 115 hours after subcutaneous administration. avma.orgnih.govavma.org In contrast, the half-life is significantly shorter in birds and reptiles, typically only a few hours. wikipedia.orgbioone.orgnih.govresearchgate.netnih.gov For example, the mean plasma half-life was 0.9 ± 0.3 hours for hens and 3.9 hours for green iguanas. researchgate.netnih.govscispace.com
In cats, approximately 50% of an administered radiolabelled dose was eliminated via urinary excretion over a 21-day period, and up to approximately 25% was eliminated in faeces. researchgate.netnih.gov Fourteen days after administration in dogs, the concentration of this compound in urine was 2.9 µg/mL. europa.eunih.gov In cats, urine concentrations were 1.3 µg/ml and 0.7 µg/ml at ten and fourteen days after administration, respectively. europa.eu
Renal Clearance Mechanisms
The majority of a this compound dose is excreted unchanged in the urine. zoetisus.comzoetisus.comtodaysveterinarypractice.commsdvetmanual.comnih.gov Tubular secretion is the predominant renal clearance mechanism for most cephalosporins, including this compound, although glomerular filtration also plays a role for some agents in this class. msdvetmanual.com The extended half-life of this compound in dogs and cats is speculated to be partly due to active reabsorption of the drug in the kidney tubules, as its plasma clearance is considerably below the normal glomerular filtration rate in these species. nih.govnih.gov In contrast, in nonhuman primates, renal clearance rates approximate plasma clearance rates, suggesting that active renal reabsorption does not occur in these species. nih.govnih.gov
Species-Specific Elimination Half-Lives and Their Determinants
The elimination half-life of this compound varies significantly across different animal species. This variability is largely influenced by the degree of plasma protein binding and the rate of renal clearance. researchgate.netmsdvetmanual.comsi.eduresearchgate.netbioone.org this compound is highly protein bound in the plasma of dogs (96.0% to 98.7%) and cats (99.8%), which is a primary factor contributing to its long elimination half-life in these species. zoetisus.comzoetisus.comwikidoc.orgeuropa.euwikipedia.orgresearchgate.netmsdvetmanual.comsi.edunih.gov The high protein binding effectively reduces the amount of free drug available for glomerular filtration, leading to slower clearance and a prolonged half-life. si.edu
Reported terminal plasma elimination half-lives for this compound are approximately 133 ± 16 hours in dogs and 166 ± 18 hours in cats following subcutaneous administration of an 8 mg/kg dose. zoetisus.comzoetisus.comwikidoc.orgeuropa.eutodaysveterinarypractice.comresearchgate.netresearchgate.net
In contrast, the half-life of this compound is considerably shorter in other species. For instance, in cynomolgus macaques, olive baboons, and rhesus macaques, the half-life ranged from 4.95 to 9.17 hours. nih.govnih.govnih.gov In Hermann's tortoises, the noncompartmental analysis showed a mean ± SD time to maximum concentration of 1.22 ± 1.14 hours and an area under the concentration-time curve of 220.35 ± 36.18 h•µg/mL, with a mean protein-bound fraction ranging from 41.3% to 47.5%. avma.org In cheetahs, the elimination half-life was approximately 144.1 hours (6.00 days), and this compound was highly protein-bound (approximately 99.9%) in cheetah plasma, similar to domestic cats. si.edunih.govresearchgate.net
Studies in marine mammals have also shown varying half-lives. In adult bottlenose dolphins, plasma concentrations remained above the MIC90 for 17 days, while in adult Patagonian sea lions, this duration was around 80 days. vin.comvin.com Elimination half-lives in Patagonian sea lions ranged from 11.3 to 21.6 days after subcutaneous administration and 13.1 to 15.9 days after intramuscular administration, which were considerably longer than those reported for other species. nih.gov
In birds and reptiles, the half-life of this compound is typically much shorter, often only a few hours. wikipedia.orgresearchgate.netbioone.orguzh.ch This corresponds with lower protein binding observed in these taxa. bioone.org For example, in juvenile hens, the terminal phase half-life was 6.8 ± 1.2 hours. researchgate.net
The high percentage of plasma protein binding in vitro has been suggested as a predictor for species in which this compound may exhibit a long half-life and duration of action in vivo. bioone.org Animals of the order Carnivora have demonstrated protein-binding levels exceeding 98%, supporting the long elimination half-life seen in related species like dogs and cats. bioone.org
Here is a table summarizing some species-specific pharmacokinetic parameters:
| Species | Administration Route | Dose (mg/kg) | Half-Life (h) | Plasma Protein Binding (%) | Citation |
| Dogs | SC | 8 | 133 ± 16 | 96.0 - 98.7 | zoetisus.comzoetisus.comeuropa.eutodaysveterinarypractice.com |
| Cats | SC | 8 | 166 ± 18 | 99.8 | zoetisus.comzoetisus.comeuropa.euresearchgate.net |
| Cynomolgus Macaques | SC | 8 | 4.95 ± 1.47 | > 90 | nih.govresearchgate.netnih.govnih.gov |
| Olive Baboons | SC | 8 | 9.17 ± 1.84 | - | nih.govnih.gov |
| Rhesus Macaques | SC | 8 | 8.40 ± 2.53 | - | nih.govnih.govnih.gov |
| Hermann's Tortoises | SC | 8 | - | 41.3 - 47.5 | avma.org |
| Cheetahs | IM | 8 | 144.1 (6 days) | ~99.9 | si.edunih.govresearchgate.net |
| Patagonian Sea Lions | SC/IM | Various | 271 - 518 (11.3-21.6 days) | - | nih.gov |
| Juvenile Hens | SC | 10 | 6.8 ± 1.2 | Not highly bound | researchgate.netbioone.org |
Pharmacokinetic Modeling and Simulation in Animal Populations
Pharmacokinetic modeling and simulation are valuable tools for characterizing the disposition of this compound in animal populations and predicting drug concentrations over time.
Non-Compartmental Analysis Approaches
Non-compartmental analysis (NCA) is a common approach used to determine pharmacokinetic parameters of this compound in various species. This method does not require assumptions about the number of compartments the drug distributes into. NCA has been utilized in studies evaluating this compound pharmacokinetics in species such as Hermann's tortoises, Patagonian sea lions, and African lions. vin.comavma.orgnih.govjcsp.org.pk This approach provides parameters such as area under the concentration-time curve (AUC), maximum plasma concentration (Cmax), and elimination half-life based directly on the observed plasma concentration-time data. vin.comavma.orgnih.govjcsp.org.pk
Population Pharmacokinetic (PopPK) Modeling in Animal Cohorts
Population pharmacokinetic (PopPK) modeling is a powerful technique used to characterize drug disposition in a group of animals, accounting for both fixed effects (typical values for the population) and inter-individual variability. PopPK modeling has been applied to this compound data, particularly in dogs and cheetahs. zoetisus.comzoetisus.comsi.edunih.govresearchgate.net
In dogs, this compound plasma concentrations have been characterized using PopPK data pooled from multiple studies involving healthy Beagle dogs. zoetisus.comzoetisus.com These models provide estimates of the mean population pharmacokinetic parameters and allow for the prediction of drug concentrations (total and free) over time, including the 5th and 95th percentiles of the population estimates. zoetisus.comzoetisus.com This is particularly useful for predicting the duration for which free drug concentrations remain above the minimum inhibitory concentration (MIC) for target pathogens in a population. zoetisus.comzoetisus.com
PopPK methods, specifically non-linear mixed effects modeling (NLME), have also been used to estimate pharmacokinetic parameters and assess inter-individual variability in cheetahs. si.edunih.govresearchgate.net This approach helps to identify typical pharmacokinetic variables for the population and can explore sources of variability. si.edu
Pharmacodynamics of this compound: Concentration-Effect Relationships
The pharmacodynamics of this compound, like other β-lactam antibiotics, are characterized by time-dependent killing. si.eduavma.org This means that the duration for which the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen is the most critical pharmacokinetic/pharmacodynamic (PK/PD) parameter for predicting clinical efficacy. si.eduavma.org
This compound's long elimination half-life and high protein binding contribute to maintaining drug concentrations above the MIC for extended periods, which is essential for its therapeutic effect. europa.eusi.edu While total drug concentrations in plasma are high due to protein binding, only the unbound or free drug is microbiologically active and can exert its effect at the site of infection. si.edu Studies have shown that unbound this compound concentrations in tissues can be higher than in plasma in domestic cats. si.edu
Research findings highlight the relationship between this compound concentrations and their antibacterial effect. For example, in dogs, predicted free plasma concentrations following an 8 mg/kg subcutaneous dose are expected to remain above the MIC for S. canis (0.06 µg/mL) for approximately 14 days and above the MIC for S. intermedius (0.25 µg/mL) for approximately 7 days in 95% of the canine population. zoetisus.comzoetisus.com In cats, predicted free plasma concentrations are expected to remain above the MIC of Pasteurella multocida (0.06 µg/mL) for approximately 7 days in 95% of the feline population following a single 8 mg/kg subcutaneous injection. zoetisus.comzoetisus.com
In Vitro Pharmacodynamic Parameters
In vitro studies are crucial for understanding the intrinsic activity of an antimicrobial against bacterial isolates. These studies typically involve determining the minimum inhibitory concentration (MIC) and evaluating time-dependent killing characteristics.
Minimum Inhibitory Concentration (MIC) Determinations for Bacterial Isolates
MIC determination is a standard method used to ascertain the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after a specific incubation period. researchgate.netnih.gov Studies evaluating the in vitro activity of this compound have been conducted on a large number of clinical isolates from companion animals. europa.euresearchgate.netnih.govresearchgate.net
Recent European and USA studies involving over 1500 isolates from canine and feline infections have characterized the antibacterial properties of this compound. europa.eu These studies, using broth microdilution methods recommended by the Clinical and Laboratory Standards Institute (CLSI), have shown this compound to be bactericidal against numerous Gram-positive and Gram-negative bacteria. europa.eunih.govresearchgate.netnih.gov
MIC90 values (the concentration at which 90% of isolates are inhibited) have been reported for key bacterial species. For instance, MIC90 values for Staphylococcus intermedius, Escherichia coli, and Pasteurella multocida were found to be 0.25 µg/ml, 1.0 µg/ml, and 0.06 µg/ml, respectively. nih.govresearchgate.netnih.gov The in vitro activity of this compound against pathogens from different European countries and the United States showed no significant differences. nih.govresearchgate.netnih.gov
While this compound demonstrates activity against a range of pathogens, some bacteria exhibit resistance. Pseudomonas spp., Enterococcus spp., and Bordetella bronchiseptica isolates are considered inherently resistant to this compound. europa.eu Additionally, studies have noted resistance in a percentage of isolates of E. coli, Prevotella oralis, Bacteroides spp., and Proteus spp., as well as coagulase-negative Staphylococci spp. europa.eu
| Bacterial Species | MIC90 (µg/ml) |
| Staphylococcus intermedius | 0.25 |
| Escherichia coli | 1.0 |
| Pasteurella multocida | 0.06 |
Time-Dependent Killing Characteristics
Cephalosporins, including this compound, are generally considered time-dependent antibiotics. si.eduuzh.ch This means their bactericidal efficacy is primarily correlated with the duration of time that the drug concentration remains above the minimum inhibitory concentration (T>MIC) of the target pathogen. si.eduuzh.chresearchgate.net Unlike concentration-dependent antimicrobials where increasing the peak concentration significantly enhances the killing effect, for time-dependent drugs, maintaining concentrations above the MIC for an adequate period is the key determinant of efficacy. uzh.ch
Studies have investigated the ex vivo antibacterial killing activity of this compound in biological fluids. In dogs, ex vivo antibacterial killing activity against Staphylococcus intermedius (with an MIC of 0.25 µg/mL) was measured in serum, transudate, and exudate following subcutaneous administration of this compound. researchgate.netnih.gov Transudate showed higher antimicrobial killing activity compared to serum. researchgate.netnih.gov Bactericidal activity, defined as a greater than 3 log10 reduction in bacterial counts, was observed in transudate for up to 12 days post-administration. researchgate.netnih.gov Activity in serum and exudate showed at least a three log unit reduction in bacterial counts of S. intermedius for up to 72 hours post-administration. researchgate.net
In Vivo Pharmacodynamic Targets and Efficacy Predictions in Animal Models
In vivo pharmacodynamic studies aim to correlate drug exposure in a living organism with the observed antimicrobial effect. For time-dependent antibiotics like this compound, key pharmacodynamic indices are used to predict efficacy.
Time Above MIC (T>MIC) as a Pharmacodynamic Index
For cephalosporins, the percentage of the dosing interval that the unbound drug concentration remains above the MIC (T>MIC) is the pharmacodynamic parameter that best correlates with therapeutic efficacy. si.eduresearchgate.netavma.org Achieving a sufficient T>MIC is essential for the effectiveness of time-dependent antibiotics. si.edu
This compound's long elimination half-life contributes to a prolonged T>MIC. si.eduresearchgate.net In domestic cats, the elimination half-life is approximately 6.9 days, while in dogs, it is around 5.5 days. avma.orgnih.govresearchgate.net This extended half-life allows for maintenance of plasma concentrations above the MIC for an extended period. si.eduresearchgate.net
Population pharmacokinetic modeling in dogs predicted that following a single subcutaneous dose of 8 mg/kg, 95% of the canine population would have active (free) drug concentrations exceeding the MIC for S. canis (0.06 µg/mL) for approximately 14 days and free concentrations above the MIC for S. intermedius (0.25 µg/mL) for approximately 7 days. zoetisus.com In cats, similar modeling predicted that 95% of the feline population would have active (free) drug concentrations exceeding the MIC90 for Pasteurella multocida (0.06 µg/mL) for approximately 7 days following the same dosage. zoetisus.comfda.gov
Relationship between Free Drug Concentrations and Antimicrobial Effect
The free, or unbound, concentration of an antibiotic is the pharmacologically active fraction that can penetrate tissues and interact with bacteria. researchgate.netzoetisus.comnih.govbioone.orgnih.gov this compound exhibits very high plasma protein binding in dogs (96.0% to 98.7%) and cats (99.5% to 99.8%). europa.eusi.eduresearchgate.netresearchgate.netnih.govfda.govnih.gov This high protein binding is a significant factor contributing to its long elimination half-life and prolonged duration of action. si.eduresearchgate.netbioone.org
Despite high protein binding, studies have shown that active free drug concentrations are achieved and maintained in relevant tissue sites. In dogs, mean peak concentrations of free this compound in transudate were nearly three times higher than in plasma and remained above 0.25 µg/mL for 19 days. researchgate.netnih.gov In cats, unbound this compound concentrations in transudate were consistently higher than in plasma from 8 hours post-dose and remained above the MIC90 of Pasteurella multocida (0.06 µg/mL) for at least 14 days. researchgate.netnih.gov This suggests that while a large proportion of the drug is protein-bound in plasma, sufficient free drug is available at the site of infection to exert an antimicrobial effect. researchgate.netresearchgate.netnih.gov
Comparative Pharmacodynamic Studies with Other Antimicrobials in Animal Systems
Comparative pharmacodynamic studies assess the relative efficacy of different antimicrobials under similar conditions in animal models. While the provided search results primarily focus on this compound's own pharmacodynamics, some comparisons to other cephalosporins and antimicrobials are mentioned in the context of in vitro activity and general principles of pharmacodynamics.
In vitro studies comparing this compound to other commonly used antimicrobials like cephalexin, amoxicillin-clavulanic acid, and cefadroxil (B1668780) have been conducted, evaluating their activity against bacterial isolates from dogs and cats. nih.gov These studies provide data on the relative MIC values of this compound compared to these other agents against specific pathogens. nih.gov For example, the in vitro activity of this compound against E. coli was reported as comparable to other cephalosporins. zoetisus.com
This compound's Antimicrobial Spectrum
This compound demonstrates in vitro activity against a range of bacterial pathogens commonly associated with infections in companion animals, including skin and soft tissue infections, urinary tract infections, and periodontal disease. noahcompendium.co.uknih.govasm.orgnih.gov
Activity Against Gram-Positive Bacterial Species (e.g., Staphylococcus spp., Streptococcus spp.)
This compound exhibits in vitro activity against several Gram-positive bacteria, including Staphylococcus pseudintermedius and beta-haemolytic Streptococci, which are frequently implicated in skin infections in dogs and cats. europa.eunoahcompendium.co.ukasm.org Studies have reported high susceptibility rates for these pathogens. For instance, one study found that 92.8% of S. pseudintermedius strains and 100% of beta-hemolytic streptococci isolates were susceptible to this compound. cabidigitallibrary.org Another study evaluating isolates from Europe and North America reported a MIC90 value of 0.25 µg/ml for Staphylococcus intermedius (a species closely related to S. pseudintermedius). nih.govasm.org While third-generation cephalosporins are generally considered less active against some Gram-positive organisms compared to earlier generations, this compound has shown good efficacy against Staphylococcus intermedius, coagulase-negative Staphylococci, and beta-hemolytic streptococci. uzh.ch However, resistance in coagulase-negative Staphylococcus spp. (e.g., S. xylosus, S. schleiferi, S. epidermidis) has been observed, with one study reporting a resistance percentage of 9.5%. europa.eunoahcompendium.co.uk Non-hemolytic streptococci have also shown higher resistance rates in some studies, with up to 50% resistance observed in one survey of Croatian isolates. srce.hrresearchgate.net
Activity Against Gram-Negative Bacterial Species (e.g., Escherichia coli, Pasteurella multocida)
This compound is active against a variety of Gram-negative pathogens. It demonstrates in vitro activity against Escherichia coli, which is associated with urinary tract infections in dogs and cats, and Pasteurella multocida, a common cause of skin infections. europa.eunoahcompendium.co.ukasm.org Studies have reported favorable MIC90 values for these species; for E. coli, the MIC90 was reported as 1.0 µg/ml, and for P. multocida, it was 0.06 µg/ml. nih.govasm.org this compound also shows activity against Proteus spp. (including P. mirabilis), Klebsiella spp. (including Klebsiella pneumoniae), and Enterobacter spp. nih.govuzh.ch Susceptibility rates for P. multocida have been reported as high as 100% in some studies. srce.hrresearchgate.net While this compound shows activity against E. coli, the in vivo free concentration may not reach the MIC90 for this organism due to high protein binding. zoetisus.comzoetisus.com Resistance in E. coli and Proteus spp. has been noted, with varying percentages reported depending on the geographic region and study. noahcompendium.co.uksrce.hrresearchgate.net
Activity Against Anaerobic Bacterial Species
This compound also exhibits in vitro activity against anaerobic bacteria. europa.eunih.govasm.orgnih.gov Susceptibility has been demonstrated against species such as Bacteroides spp. and Fusobacterium spp., which have been isolated from feline abscesses. europa.eunoahcompendium.co.uk Porphyromonas gingivalis and Prevotella intermedia, associated with canine periodontal disease, have also been shown to be susceptible. europa.eunoahcompendium.co.uk Other susceptible anaerobic genera include Prevotella spp., Corynebacterium spp., and Clostridium spp. uzh.ch
Inactivity Against Specific Genera (e.g., Pseudomonas spp., Enterococcus spp.)
Importantly, this compound is not active against certain bacterial genera. Pseudomonas spp. and Enterococcus spp. isolates are inherently resistant to this compound. europa.eunoahcompendium.co.uktodaysveterinarypractice.comzoetisus.comzoetisus.comnih.goveuropa.eu This lack of activity against Pseudomonas aeruginosa has been consistently reported in various studies. uzh.chsrce.hrresearchgate.net Similarly, this compound shows no appreciable activity or bactericidal effect against Enterococcus spp. nih.govuzh.chresearchgate.net Bordetella bronchiseptica isolates are also considered inherently resistant to this compound. europa.eunoahcompendium.co.ukeuropa.eu
Geographic and Temporal Variations in Susceptibility Profiles
While initial studies indicated no significant differences in this compound activity against pathogens from different European countries and between European and U.S. isolates, more recent data suggest that geographic and temporal variations in susceptibility profiles can occur. nih.govasm.orgnih.gov For example, a study comparing Croatian isolates to those from the EU and USA found higher resistance rates in Croatian strains of S. pseudintermedius, E. coli, and Proteus spp. srce.hrresearchgate.net
The long half-life of this compound, which results in prolonged exposure of bacteria to sub-inhibitory concentrations, is considered a factor that can contribute to the selection of antimicrobial resistance. avma.orgcornell.edu Studies have shown that E. coli exposed to subinhibitory this compound concentrations in vitro can develop increased MICs that persist. avma.org In vivo studies in healthy dogs treated with this compound have also shown an increased prevalence of beta-lactam-resistant E. coli. avma.org
Here is a summary of susceptibility data for selected bacterial species:
| Bacterial Species | Gram Stain | Activity Against this compound | Notes | Source Indices |
| Staphylococcus pseudintermedius | Gram-Positive | Susceptible | Common in skin infections; some resistance observed. | europa.eunoahcompendium.co.ukasm.orgsrce.hr |
| Beta-haemolytic Streptococci | Gram-Positive | Susceptible | High susceptibility reported. | europa.eunoahcompendium.co.uksrce.hrresearchgate.net |
| Non-hemolytic Streptococci | Gram-Positive | Variable | Higher resistance rates observed in some studies. | srce.hrresearchgate.net |
| Coagulase-negative Staphylococci | Gram-Positive | Susceptible/Resistant | Resistance percentage around 9.5% reported in some studies. | europa.eunoahcompendium.co.uk |
| Escherichia coli | Gram-Negative | Susceptible/Resistant | Common in UTIs; resistance rates vary geographically/temporally. | europa.eunoahcompendium.co.ukasm.orgsrce.hrplos.org |
| Pasteurella multocida | Gram-Negative | Susceptible | High susceptibility reported; common in skin infections. | europa.eunoahcompendium.co.ukasm.orgsrce.hrresearchgate.net |
| Proteus spp. | Gram-Negative | Susceptible/Resistant | Activity reported; resistance rates vary. | noahcompendium.co.uknih.govuzh.chsrce.hr |
| Klebsiella spp. | Gram-Negative | Susceptible/Resistant | Activity reported; resistance in K. pneumoniae observed. | nih.govuzh.chmdpi.com |
| Enterobacter spp. | Gram-Negative | Susceptible | Activity reported. | nih.govuzh.ch |
| Bacteroides spp. | Anaerobic | Susceptible | Isolated from feline abscesses. | europa.eunoahcompendium.co.ukuzh.ch |
| Fusobacterium spp. | Anaerobic | Susceptible | Isolated from feline abscesses. | europa.eunoahcompendium.co.ukuzh.ch |
| Porphyromonas spp. | Anaerobic | Susceptible | Associated with periodontal disease. | europa.eunoahcompendium.co.ukuzh.ch |
| Prevotella spp. | Anaerobic | Susceptible/Resistant | Associated with periodontal disease; some resistance in P. intermedia. | europa.eunoahcompendium.co.ukuzh.ch |
| Pseudomonas spp. | Gram-Negative | Resistant | Inherently resistant. | europa.eunoahcompendium.co.uktodaysveterinarypractice.comzoetisus.comzoetisus.comnih.goveuropa.eu |
| Enterococcus spp. | Gram-Positive | Resistant | Inherently resistant; no bactericidal activity. | europa.eunoahcompendium.co.uktodaysveterinarypractice.comnih.govuzh.chzoetisus.comzoetisus.comnih.goveuropa.euresearchgate.net |
| Bordetella bronchiseptica | Gram-Negative | Resistant | Inherently resistant. | europa.eunoahcompendium.co.ukeuropa.eu |
Mechanisms of Bacterial Resistance to this compound
Resistance to cephalosporins, including this compound, primarily arises from enzymatic inactivation through the production of beta-lactamases. europa.eunoahcompendium.co.uk These enzymes hydrolyze the beta-lactam ring of the antibiotic, rendering it inactive. Resistance mechanisms can be either chromosomal or plasmid-encoded, and plasmid-mediated resistance can be transferred if associated with transposons or plasmids. europa.eunoahcompendium.co.uk
Other mechanisms of resistance can also contribute to reduced susceptibility to this compound. These may include alterations in penicillin-binding proteins (PBPs), which reduce the affinity of the antibiotic for its target site, or reduced outer membrane permeability in Gram-negative bacteria, which limits the drug's access to the PBP targets. Efflux pumps, which actively transport the antibiotic out of the bacterial cell, can also play a role in resistance.
Cross-resistance with other cephalosporins and other beta-lactam antibacterial agents can be observed due to shared resistance mechanisms, particularly beta-lactamase production. europa.eunoahcompendium.co.uk The emergence of extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases is a significant mechanism of resistance to third-generation cephalosporins like this compound, particularly in Gram-negative bacteria such as E. coli and K. pneumoniae. mdpi.comnih.gov Studies have detected ESBLs, such as blaCTX-M-15, and genotypes like blaTEM/blaOXA-1/blaCTX-M-15 in this compound-resistant K. pneumoniae isolates. mdpi.com
The prolonged presence of sub-inhibitory concentrations of this compound due to its long half-life is hypothesized to contribute to the selection and development of antimicrobial resistance. avma.orgcornell.edu Exposure to such concentrations can favor the survival and proliferation of less susceptible bacterial strains or facilitate the acquisition of resistance mechanisms.
Beta-Lactamase Production
Beta-lactamase production is a primary mechanism of resistance to beta-lactam antibiotics like this compound. These enzymes hydrolyze the beta-lactam ring, rendering the antibiotic inactive noahcompendium.co.ukdvm360.com. Over 1,000 different types of beta-lactamases exist dvm360.com. While some beta-lactamases target lower-tier beta-lactam drugs, third-generation cephalosporins such as this compound can induce the production of more dangerous types of beta-lactamases in Gram-negative organisms dvm360.com.
Extended-Spectrum Beta-Lactamases (ESBLs)
Extended-Spectrum Beta-Lactamases (ESBLs) are a significant resistance mechanism against third-generation cephalosporins, including this compound dvm360.comasm.org. ESBLs are primarily class A beta-lactamases that can hydrolyze penicillins, aminopenicillins, and cephalosporins asm.org. The genes encoding ESBL resistance can be shared horizontally among different bacteria, potentially conferring resistance to multiple drug classes dvm360.com. The use of third-generation cephalosporins is considered a specific risk factor for ESBL colonization uzh.ch. ESBL-producing E. coli strains are clinically relevant in veterinary medicine as they confer resistance to third-generation cephalosporins like this compound asm.org. Common ESBL genes found in E. coli from companion animals include blaCTX-M-14 and blaCTX-M-15 mdpi.comresearchgate.netresearchgate.netnih.gov.
AmpC Beta-Lactamases
AmpC beta-lactamases are another class of enzymes that contribute to resistance against cephalosporins asm.orgjlabphy.org. These are class C beta-lactamases that can confer high-level resistance to broad-spectrum cephalosporins asm.org. AmpC beta-lactamases can be encoded chromosomally or on plasmids europa.eunoahcompendium.co.ukjlabphy.org. Plasmid-mediated AmpC enzymes, such as CMY-, DHA-, and ACC-types, are particularly concerning, with CMY-type enzymes being prevalent globally asm.org. In companion animals, blaCMY-2 is a common AmpC gene identified in E. coli researchgate.netnih.govnih.govnih.gov. This compound resistance has been detected in E. coli producing both ESBLs and AmpC beta-lactamases researchgate.netnih.gov.
Alterations in Penicillin-Binding Proteins (PBPs)
This compound, like other beta-lactam antibiotics, exerts its effect by binding to and inactivating penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis wikipedia.orgzoetisus.com. Alterations in the structure or expression of PBPs can lead to reduced affinity for the antibiotic, thereby conferring resistance nih.gov. While the search results confirm that this compound targets PBPs, specific detailed research findings on how alterations in PBPs directly mediate this compound resistance were not extensively detailed in the provided snippets. However, this is a known general mechanism for beta-lactam resistance nih.gov.
Efflux Pump Systems
Efflux pumps are bacterial defense mechanisms that actively transport antimicrobial agents out of the bacterial cell, reducing their intracellular concentration and thus their effectiveness dvm360.commdpi.com. Overexpression of efflux pumps can contribute to low-level resistance and may facilitate the development of higher levels of resistance when combined with other mechanisms mdpi.com. Efflux pumps are widespread in both Gram-negative and Gram-positive bacteria mdpi.com. Some studies suggest that point mutations in genes like acrB, mdtB, and emrR can lead to increased activity of efflux pump systems such as AcrAB-TolC and EmrAB-TolC, contributing to increased minimum inhibitory concentrations (MICs) of antibiotics researchgate.netdntb.gov.ua.
Outer Membrane Permeability Changes
In Gram-negative bacteria, the outer membrane acts as a barrier that can restrict the entry of antibiotics nih.govmdpi.comnih.govd-nb.info. Changes in the permeability of the outer membrane, particularly through alterations in porins (water-filled channels), can reduce the intracellular concentration of hydrophilic antibiotics like cephalosporins nih.govmdpi.comnih.govd-nb.info. Reduced numbers or altered properties of porins can decrease the influx of the antibiotic into the periplasmic space, where beta-lactamases and PBPs are located nih.govnih.govd-nb.info. This mechanism, in combination with the presence of beta-lactamases in the periplasm, can contribute significantly to resistance mdpi.com.
Emergence and Persistence of this compound Resistance
The emergence and persistence of this compound resistance are influenced by its pharmacokinetic properties, particularly its long half-life avma.orgcornell.edu. This compound has an exceptionally long elimination half-life, meaning subinhibitory concentrations can persist for several weeks after administration avma.org. This prolonged exposure to subinhibitory concentrations can select for resistant bacteria avma.orgcornell.edu. Studies have shown that exposure to subinhibitory this compound concentrations in vitro can lead to increased MICs that persist for several days avma.orgresearchgate.net. In vivo studies in healthy dogs treated with this compound have shown an increased prevalence of beta-lactam-resistant E. coli in fecal samples for several weeks post-treatment nih.govavma.orgresearchgate.net. The long-acting nature of this compound, while offering convenience, may exert prolonged selective pressure, potentially contributing to the development and persistence of resistance uzh.ch. Since its introduction, resistance to this compound in bacteria isolated from dogs and cats has increased avma.orgresearchgate.net.
Data Table: this compound Resistance in E. coli Isolates from Dogs and Cats in Germany (2019-2021) umn.eduplos.org
| Bacterial Species | Host Species | Percentage of Resistant Isolates |
| Escherichia coli | Dogs | 11.6% |
| Escherichia coli | Cats | 11.7% |
| Escherichia coli | Overall | 11.6% |
Data Table: this compound Resistance in Klebsiella pneumoniae Isolates from Cats in Germany (2019-2021) mdpi.com
| Bacterial Species | Host Species | Source | Percentage of Resistant Isolates |
| Klebsiella pneumoniae | Cats | Urinary Tract Infections | 70.0% |
| Klebsiella pneumoniae | Cats | Wound swabs, skin/soft tissues, respiratory tract | ~25% |
Data Table: this compound Resistance in E. coli Isolates from Dogs and Cats in South Korea (2018-2019) researchgate.netnih.gov
| Bacterial Species | Host Species | Overall Percentage of Resistant Isolates | Percentage in Dog Isolates | Percentage in Cat Isolates |
| Escherichia coli | Dogs and Cats | 17.1% | 18.1% | 12.1% |
This compound is a third-generation cephalosporin (B10832234) with activity against a range of Gram-positive and Gram-negative bacteria europa.eunoahcompendium.co.uk. Its mechanism of action involves inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, resulting in bactericidal activity europa.eunoahcompendium.co.uk. While effective against certain pathogens like Staphylococcus pseudintermedius, Pasteurella multocida, and some anaerobes, certain bacteria, including Pseudomonas spp., Enterococcus spp., and Bordetella bronchiseptica, are inherently resistant europa.eunoahcompendium.co.uk.
Resistance to cephalosporins, including this compound, can arise from enzymatic inactivation, primarily through the production of β-lactamases, or via other mechanisms europa.eunoahcompendium.co.uk. These resistance mechanisms can be encoded on chromosomes or plasmids, allowing for potential transfer europa.eunoahcompendium.co.uk. Cross-resistance with other cephalosporins and beta-lactam antibacterial agents can also occur europa.eunoahcompendium.co.uk.
Antimicrobial Spectrum and Resistance of Cefovecin
Mechanisms and Trends in Resistance Development
Resistance to cefovecin has been observed to increase in bacterial isolates from dogs and cats since its introduction avma.orgresearchgate.net. The pharmacokinetic properties of this compound, particularly its long half-life, are considered to favor the selection of antimicrobial resistance (AMR) avma.orgcornell.edu.
Sub-inhibitory concentrations of antimicrobials can persist for extended periods, potentially leading to the development of resistance avma.orgcornell.edunih.gov. This compound's long half-life means that sub-inhibitory concentrations can remain for several weeks after the initial treatment period avma.org. Studies have shown that susceptible Escherichia coli exposed to sub-inhibitory this compound concentrations in vitro developed increased minimum inhibitory concentrations (MICs) that persisted for at least six days avma.orgresearchgate.net. Similar trends have been observed in vivo, with an increased prevalence of β-lactam-resistant and tetracycline-resistant gastrointestinal E. coli in healthy dogs treated with this compound avma.orgresearchgate.net.
Resistance to cephalosporins can be encoded on mobile genetic elements such as plasmids and transposons, facilitating their transfer between bacteria through horizontal gene transfer (HGT) europa.eunoahcompendium.co.ukplos.org. This process allows for the rapid dissemination of resistance genes within bacterial populations plos.orgasm.org. Extended-spectrum β-lactamase (ESBL) genes, which confer resistance to broad-spectrum cephalosporins like this compound, are often located on plasmids and can be mobilized by insertion sequences and transposons asm.org. This contributes to the spread of resistance, including to third-generation cephalosporins (3GCs) asm.orgmdpi.comnih.gov.
This compound resistance is frequently associated with multidrug resistance (MDR) phenotypes cornell.eduresearchgate.net. MDR is confirmed when a bacterial strain exhibits resistance to three or more antibiotics from different classes frontiersin.org. Studies have shown that 3GC-resistant E. coli isolates often display significantly higher resistance proportions to other antimicrobial classes, such as sulfamethoxazole-trimethoprim, chloramphenicol, enrofloxacin (B1671348), and gentamicin (B1671437) researchgate.net. For example, a study on E. coli isolates from dogs and cats found that 92.9% of ESBL-/AmpC-/CP-producing E. coli isolates were multidrug resistant researchgate.net. The co-existence of resistance genes, such as blaCTX-M and blaCMY-2, has been noted in some E. coli isolates resistant to this compound and enrofloxacin researchgate.net.
Longitudinal studies provide valuable insights into the trends of this compound resistance in bacterial populations over time. Since the approval of this compound, resistance in bacteria isolated from dogs and cats has increased avma.orgresearchgate.netcornell.edu. Analysis of antimicrobial susceptibility data from 2007 to 2020 was expected to show an increase in 3GC resistance over this period cornell.edu.
Data from German small animal practices between 2015 and 2021 showed fluctuations and some significant decreases in this compound resistance rates for certain bacteria following an amendment to the German Regulation of Veterinary Pharmacies (TÄHAV) in 2018 mdpi.com. For instance, resistance in Staphylococcus felis against this compound showed a significant reduction from 28% in 2015 to 2% in 2021 mdpi.com. Resistance in Pasteurella multocida also decreased significantly from 6.5% in 2018 to 1% from 2019 onwards mdpi.com. However, resistance rates for Staphylococcus pseudintermedius, Staphylococcus aureus, and Escherichia coli remained higher compared to P. multocida and β-hemolytic streptococci mdpi.com.
The following table summarizes some reported this compound resistance percentages in various bacterial species:
| Bacterial Species | Host (Dogs and Cats) | Sample Source | This compound Resistance Percentage | Study Period | Location | Source |
| Staphylococcus sp. | Dogs and Cats | Skin | 89.8% | Aug-Dec 2008 | Brazil | vin.com |
| Staphylococcus sp. | Dogs and Cats | Urinary | 85.7% | Aug-Dec 2008 | Brazil | vin.com |
| Staphylococcus sp. | Dogs and Cats | Otic | 96.7% | Aug-Dec 2008 | Brazil | vin.com |
| E. coli | Dogs and Cats | Skin | 100% | Aug-Dec 2008 | Brazil | vin.com |
| E. coli | Dogs and Cats | Urinary | 100% | Aug-Dec 2008 | Brazil | vin.com |
| E. coli | Dogs and Cats | Otic | 88.9% | Aug-Dec 2008 | Brazil | vin.com |
| Proteus sp. | Dogs and Cats | Skin | 100% | Aug-Dec 2008 | Brazil | vin.com |
| Proteus sp. | Dogs and Cats | Urinary | 100% | Aug-Dec 2008 | Brazil | vin.com |
| Proteus sp. | Dogs and Cats | Otic | 91.7% | Aug-Dec 2008 | Brazil | vin.com |
| Pseudomonas sp. | Dogs and Cats | Skin | 100% | Aug-Dec 2008 | Brazil | vin.com |
| Enterococcus sp. | Dogs and Cats | Skin | 100% | Aug-Dec 2008 | Brazil | vin.com |
| Enterococcus sp. | Dogs and Cats | Urinary | 100% | Aug-Dec 2008 | Brazil | vin.com |
| Enterococcus sp. | Dogs and Cats | Otic | 100% | Aug-Dec 2008 | Brazil | vin.com |
| Staphylococcus pseudintermedius | Dogs and Cats | Clinical Samples | 7.2% | 6-month period | Croatia | srce.hr |
| E. coli | Dogs and Cats | Clinical Samples | 40.9% | 6-month period | Croatia | srce.hr |
| Proteus sp. | Dogs and Cats | Clinical Samples | 8% | 6-month period | Croatia | srce.hr |
| Klebsiella pneumoniae | Dogs and Cats | Clinical Samples | 16.3% | 2019-2021 | Germany | mdpi.com |
| K. pneumoniae | Cats | Urinary Tract | 70.0% | 2019-2021 | Germany | mdpi.com |
| E. coli | Dogs and Cats | Clinical Samples | 11.6% | 2019-2021 | Germany | nih.gov |
| E. coli | Dogs | Various | 18.1% | 2018-2019 | - | researchgate.net |
| E. coli | Cats | Various | 12.1% | 2018-2019 | - | researchgate.net |
| Staphylococcus felis | Cats | Clinical Samples | 2% | 2021 | Germany | mdpi.com |
| Pasteurella multocida | Dogs and Cats | Clinical Samples | 1% | 2019 onwards | Germany | mdpi.com |
It is important to note that resistance rates can vary geographically and depending on the bacterial species and source of isolation mdpi.comsrce.hr.
Preclinical Research and Animal Model Studies with Cefovecin
In Vitro Efficacy Studies
The foundation of understanding any antimicrobial agent's potential lies in its in vitro activity against target pathogens. For cefovecin, numerous studies have been conducted to determine its effectiveness against a broad range of bacteria isolated from companion and exotic animals.
The primary method used to determine the in vitro susceptibility of bacterial isolates to this compound is the broth microdilution method. This quantitative technique involves preparing serial dilutions of the antibiotic in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized concentration of the bacteria being tested. After an incubation period, the minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of the antibiotic that visibly inhibits bacterial growth.
In studies evaluating this compound, customized Sensititre microdilution plates have been frequently used. The concentration ranges of this compound tested typically span from 0.06 to 32 μg/ml. For aerobic bacteria, cation-adjusted Mueller-Hinton broth is the standard medium, with plates incubated at approximately 37°C for at least 16 hours. For anaerobic bacteria, the incubation period is extended to at least 46 to 48 hours in an anaerobic atmosphere. The inoculum density is also a critical parameter, with approximately 5 × 10^5 colony-forming units (CFU)/ml used for aerobes and 1 × 10^6 CFU/ml for anaerobes.
Another methodology mentioned in the context of this compound susceptibility testing is the agar (B569324) dilution method, which is also recommended by the Clinical and Laboratory Standards Institute (CLSI). This method involves incorporating the antibiotic into an agar medium at various concentrations, onto which the bacterial isolates are then inoculated.
The determination of clinical breakpoints is a critical step in translating in vitro MIC data into clinically meaningful predictions of therapeutic success. A breakpoint is an MIC value used by diagnostic laboratories to categorize a bacterial isolate as susceptible (S), intermediate (I), or resistant (R) to a particular antibiotic. The establishment of veterinary-specific breakpoints is a complex process undertaken by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and, in Europe, the Veterinary Antimicrobial Susceptibility Testing (VetCAST) subcommittee of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Several key academic considerations are involved in setting these breakpoints:
Pharmacokinetic (PK) and Pharmacodynamic (PD) Data: A crucial component is the analysis of the drug's pharmacokinetic profile in the target animal species (what the animal's body does to the drug) and its pharmacodynamic properties (what the drug does to the bacteria). This involves understanding the achievable plasma and tissue concentrations of the drug in the animal and relating these to the MICs of the target pathogens.
MIC Distributions: The distribution of MICs for a large population of clinical isolates of a specific pathogen is analyzed. This helps in identifying the wild-type population of bacteria that have no acquired resistance mechanisms.
Clinical Efficacy Data: Evidence from clinical trials demonstrating the effectiveness of the drug at a specific dosage regimen is essential. The goal is to correlate the in vitro susceptibility with a high probability of clinical cure.
Monte Carlo Simulations: This computational modeling technique is used to simulate the probability of target attainment (PTA), which is the likelihood that a specific dosing regimen will achieve the necessary drug exposure to be effective against a pathogen with a given MIC.
For this compound, proposed microbiological breakpoints have been suggested. For example, a breakpoint of S ≤ 2 μg/ml has been proposed for Pasteurella multocida, Fusobacterium spp., and Porphyromonas spp. An intermediate breakpoint of I ≤ 4 μg/ml has been suggested for Staphylococcus pseudintermedius and beta-hemolytic Streptococci. It is important to note that at the time of some major studies, formal CLSI-approved veterinary-specific breakpoints for this compound had not been established. In such cases, researchers often report the MIC distributions without assigning categorical interpretations of susceptible or resistant.
In Vivo Studies in Specific Animal Models
Following in vitro characterization, the focus of preclinical research shifts to in vivo studies in animal models to understand the drug's behavior in a living system. These studies are vital for establishing appropriate dosing regimens and predicting clinical efficacy.
Extensive pharmacokinetic and pharmacodynamic studies of this compound have been conducted in dogs and cats, the primary target species for this drug.
In dogs , after a single subcutaneous injection, this compound is rapidly and completely absorbed, with a bioavailability of approximately 99-100%. Peak plasma concentrations (Cmax) are reached in about 6 hours. A key feature of this compound is its exceptionally long elimination half-life, which is approximately 5.5 days (133 hours) in dogs. This prolonged half-life is largely attributed to its high degree of plasma protein binding, which ranges from 96.0% to 98.7%. This compound is primarily eliminated unchanged by the kidneys.
In cats , the pharmacokinetic profile is similar, with rapid and extensive absorption and a bioavailability of around 99% following subcutaneous administration. Peak plasma concentrations are achieved in approximately 2 hours. The elimination half-life in cats is even longer than in dogs, at about 6.9 days (166 hours). This is also due to very high plasma protein binding, which is greater than 99%. Like in dogs, this compound is mainly excreted unchanged in the urine.
The following table summarizes key pharmacokinetic parameters of this compound in dogs and cats:
| Parameter | Dogs | Cats |
|---|---|---|
| Elimination Half-Life (t½) | ~5.5 days (133 hours) | ~6.9 days (166 hours) |
| Bioavailability (subcutaneous) | ~99-100% | ~99% |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours | ~2 hours |
| Plasma Protein Binding | 96.0% - 98.7% | >99% |
The use of this compound has been explored in a variety of exotic and zoological species, often due to the practical advantages of its long-acting formulation in animals that are difficult to handle for repeated dosing. However, pharmacokinetic studies have revealed significant variability across different species.
In several avian and reptilian species, the elimination half-life of this compound is much shorter than in dogs and cats. For instance, in hens , the mean plasma half-life was found to be 0.9 hours, and in green iguanas , it was 3.9 hours. This suggests that a 14-day dosing interval would not be appropriate for these species.
Pharmacokinetic studies in marine mammals have shown more promise for extended dosing intervals. In adult bottlenose dolphins (Tursiops truncatus), a single dose was found to maintain plasma concentrations above the MIC90 for relevant pathogens for 17 days. In adult Patagonian sea lions (Otaria flavescens), the duration of therapeutic concentrations was even longer, at approximately 80 days.
In rhesus monkeys (Macaca mulatta), a single subcutaneous dose resulted in a pharmacokinetic profile that may support a 14-day dosing interval. However, in other non-human primates and marsupials like koalas , this compound is unlikely to have a prolonged duration of effect.
The table below provides a snapshot of the varied elimination half-life of this compound in some exotic species:
| Species | Elimination Half-Life (t½) |
|---|---|
| Hens | 0.9 hours |
| Green Iguanas | 3.9 hours |
| Atlantic Horseshoe Crabs | 37.70 hours |
| White Bamboo Sharks | 2.02 hours |
For an antibiotic to be effective, it must reach the site of infection at a concentration sufficient to inhibit or kill the causative bacteria. Studies using tissue cage models in dogs and cats have been instrumental in determining the concentrations of this compound in tissue fluids, which mimic the environment of a soft tissue infection.
In dogs, studies have shown that the mean peak concentrations of free (unbound and microbiologically active) this compound are almost three times higher in transudate (a type of tissue fluid) than in plasma. These free drug concentrations in transudate remained above the MIC for Staphylococcus intermedius (0.25 μg/mL) for 19 days. Furthermore, the bactericidal activity in transudate was observed for up to 12 days post-administration.
In cats, concentrations of unbound this compound in transudate were consistently higher than in plasma from 8 hours post-dose. The mean unbound concentrations in transudate were maintained above the MIC90 of Pasteurella multocida (0.06 μg/mL) for at least 14 days.
These findings are significant as they demonstrate that despite high plasma protein binding, therapeutically relevant concentrations of the active form of this compound are achieved and maintained for an extended period at the site of infection in peripheral tissues.
Impact on Commensal Bacterial Flora in Animal Gut Microbiome Research
This compound, a third-generation cephalosporin (B10832234) with a prolonged duration of activity, has been investigated for its effects on the commensal gut microbiota in animal models, particularly in canines. These studies are crucial for understanding the broader ecological consequences of antimicrobial therapy, including the potential for dysbiosis and the development of antimicrobial resistance.
Research in healthy dogs has demonstrated that a single injection of this compound can induce significant alterations in the fecal flora. liverpool.ac.uk One study involving healthy Beagles revealed a notable decrease in the absolute number of Escherichia coli three days post-treatment. liverpool.ac.uk Conversely, the population of enterococci increased, with levels being significantly higher in the this compound-treated group by day seven. liverpool.ac.uk
A primary concern highlighted in preclinical studies is the promotion of antimicrobial resistance within the gut's bacterial communities. The same study observed a significant increase in the absolute number of this compound-resistant E. coli in treated dogs on days 7, 14, and 28 when compared to an untreated control group. liverpool.ac.uk By day 28, dogs that had received this compound were more than three times as likely to carry the blaCMY-2 gene, which confers resistance to beta-lactam antibiotics. liverpool.ac.uk
Further investigations into the broader impact on microbial diversity have shown that this compound treatment can lead to gut dysbiosis in dogs. nih.gov A study measuring bacterial diversity using the Shannon index found a significant decrease in this index two weeks after this compound administration in dogs that did not receive any concurrent probiotic treatment. nih.govcornell.edu This reduction in diversity signifies an imbalance in the gut microbiota. nih.gov
The following tables summarize the key findings from these preclinical studies in dogs:
Table 1: Effect of this compound on Fecal Enteric Bacteria in Healthy Dogs
| Bacterial Population | Observation | Time Point of Significant Difference (p-value) |
| Escherichia coli (absolute number) | Lower in treated dogs | Day 3 (P ≤ 0.0001) |
| This compound-resistant E. coli (absolute number) | Higher in treated dogs | Day 7 (P=0.002), Day 14 (P=0.004), Day 28 (P ≤ 0.0001) |
| Enterococci (absolute number) | Higher in treated dogs | Day 7 (P=0.0226) |
Data sourced from a study on the effect of this compound on the fecal flora of healthy dogs. liverpool.ac.uk
Table 2: Impact of this compound on Gut Microbiota Diversity in Dogs
| Treatment Group | Change in Shannon Diversity Index (at 2 weeks) | p-value |
| This compound only | Decreased significantly | 0.025 |
| This compound + Probiotics | Remained stable | Not significant |
Findings from a preliminary report on the protective effects of probiotics on this compound-induced gut dysbiosis in dogs. nih.govcornell.edu
Analytical Methodologies for Cefovecin Quantification
Chromatographic Techniques for Cefovecin Analysis
Chromatography separates the components of a mixture for subsequent identification and quantification. For this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MS/MS) are the most prominently utilized techniques.
HPLC with Ultraviolet (UV) detection is a widely used method for determining this compound concentrations, particularly in plasma. jcsp.org.pknih.gov This technique separates this compound from other components in the sample using a high-pressure liquid mobile phase and a stationary phase within a column. jcsp.org.pk The amount of this compound is then quantified by its absorbance of UV light at a specific wavelength. jcsp.org.pknih.gov
Several studies have developed and validated HPLC-UV methods for this compound. jcsp.org.pknih.gov The separation is typically achieved using reverse-phase columns, such as C18 or C8. jcsp.org.pknih.gov The mobile phase often consists of a mixture of aqueous solutions (like ammonium (B1175870) acetate (B1210297) or water adjusted to a specific pH with acetic acid) and organic solvents like acetonitrile (B52724) and/or methanol (B129727). jcsp.org.pknih.gov UV detection wavelengths are commonly set at 254 nm or 280 nm to achieve optimal sensitivity for this compound. jcsp.org.pknih.gov
Table 1: Examples of HPLC-UV Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 jcsp.org.pkresearchgate.net | Method 2 nih.govresearchgate.net |
|---|---|---|
| Column | Kinetex 5-µm, C18 (4.6×150 mm) | XBridge C8, 3.5 µm (4.6 × 250 mm) |
| Mobile Phase | Water:Acetonitrile:Methanol (60:20:20) at pH 3.1 | 10 mm Ammonium Acetate (pH 3.5):Acetonitrile (89:11) |
| Flow Rate | 0.7 mL/min | 0.85 mL/min |
| Detection | UV at 254 nm | UV at 280 nm |
| Retention Time | 4.29-4.42 minutes | Not specified |
For higher sensitivity and specificity, UPLC-MS/MS is the method of choice. researchgate.netnih.gov This technique combines the superior separation power of UPLC, which uses smaller particle-size columns for faster and more efficient separations, with the precise detection and quantification capabilities of tandem mass spectrometry. nih.gov Mass spectrometry identifies and quantifies compounds based on their mass-to-charge ratio, providing a high degree of certainty and significantly lower detection limits compared to UV detection. researchgate.netembrapa.br
The UPLC-MS/MS method for this compound typically employs a reverse-phase column (e.g., ACQUITY UPLC BEH C18) and a mobile phase consisting of a gradient elution with solvents like 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov The mass spectrometer is operated in either positive or negative electrospray ionization (ESI) mode to detect the specific mass transitions of this compound. nih.govresearchgate.net This methodology is particularly valuable for analyzing complex biological samples where trace amounts of the drug need to be quantified. nih.gov
Sample Preparation and Extraction Methods for Biological Matrices
Before chromatographic analysis, this compound must be extracted from the biological matrix (e.g., plasma, tissue) to remove interfering substances like proteins, which can damage the analytical column and compromise results. jcsp.org.pknih.gov The primary methods used are protein precipitation and solid-phase extraction (SPE). jcsp.org.pkresearchgate.net
Protein Precipitation: This is a straightforward and common technique where an organic solvent, such as methanol or acetonitrile, is added to the plasma sample. jcsp.org.pkresearchgate.net The solvent denatures and precipitates the proteins. jcsp.org.pk In some methods, acetic acid is also added to aid in the denaturation of plasma proteins, which is particularly useful given this compound's high protein-binding affinity. jcsp.org.pk Following protein precipitation, the sample is centrifuged to pellet the solid protein material, and the supernatant containing the this compound is collected, filtered, and injected into the chromatography system. jcsp.org.pkresearchgate.net
Solid-Phase Extraction (SPE): This technique provides a cleaner sample extract compared to protein precipitation. nih.govnih.gov In this method, the plasma sample is passed through a cartridge containing a solid sorbent (e.g., Oasis HLB). nih.govresearchgate.net this compound is retained on the sorbent while interferences are washed away. The purified this compound is then eluted from the cartridge using a small volume of solvent. nih.gov This method is effective at concentrating the analyte and increasing the selectivity of the analysis. researchgate.netnih.gov
Method Validation Parameters
To ensure that an analytical method is reliable, accurate, and reproducible, it must be thoroughly validated according to established guidelines, such as those from the FDA. jcsp.org.pkresearchgate.net Key validation parameters include linearity, limits of detection and quantification, accuracy, and precision. jcsp.org.pkwoah.org
Linearity: This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of this compound in the sample. jcsp.org.pksysrevpharm.org It is determined by analyzing a series of standards at different known concentrations and is typically confirmed by a high correlation coefficient (R²) value, ideally ≥ 0.99. jcsp.org.pkresearchgate.net For example, one HPLC-UV method demonstrated excellent linearity over a concentration range of 25–125 µg/mL with an R² value of 0.9998. jcsp.org.pk Another method showed a linear range from 0.1 to 200 µg/mL. nih.gov
Limit of Detection (LOD): The LOD is the lowest concentration of this compound that can be reliably detected by the analytical method, though not necessarily quantified with accuracy. jcsp.org.pkwoah.org A reported LOD for an HPLC-UV method was 0.05 µg/mL. jcsp.org.pkresearchgate.net
Limit of Quantification (LOQ): The LOQ is the lowest concentration of this compound that can be accurately and precisely measured. jcsp.org.pkwoah.org For HPLC-UV methods developed for this compound in plasma, the LOQ is consistently reported as 0.1 µg/mL. jcsp.org.pknih.govresearchgate.net
Accuracy: This measures the closeness of the experimental value to the true or accepted value. jcsp.org.pk It is often expressed as the percentage of recovery. jcsp.org.pk For this compound, HPLC methods have demonstrated high accuracy, with recovery rates ranging from over 90% to as high as 98-99.25%. jcsp.org.pknih.govresearchgate.net
Precision: Precision assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. jcsp.org.pk It is usually expressed as the coefficient of variation (%CV). jcsp.org.pk
Intra-day precision (repeatability) measures variability within the same day under the same operating conditions. For a this compound HPLC method, this has been reported in the range of 2.3% to 10.26% %CV. jcsp.org.pkresearchgate.net
Inter-day precision (reproducibility) measures variability on different days. This has been documented to be between 2.44% and 7.22% %CV. jcsp.org.pkresearchgate.net In another study, both intra- and inter-assay variability were found to be less than 10%. nih.gov
Table 2: Summary of Validation Parameters for this compound Quantification Methods
| Parameter | HPLC-UV Method 1 jcsp.org.pkresearchgate.net | HPLC-UV Method 2 nih.gov |
|---|---|---|
| Linearity Range | 25 - 125 µg/mL (R² = 0.9998) | 0.1 - 200 µg/mL |
| LOD | 0.05 µg/mL | Not specified |
| LOQ | 0.1 µg/mL | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 99.25% | > 90% |
| Intra-day Precision (%CV) | 2.3 - 10.26% | < 10% |
| Inter-day Precision (%CV) | 2.44 - 7.22% | < 10% |
Recovery and Selectivity
The accurate quantification of this compound in biological matrices, such as plasma, is critically dependent on the analytical method's ability to efficiently extract the compound and to differentiate it from endogenous substances. Recovery and selectivity are key parameters in the validation of these bioanalytical methods, ensuring that the results are reliable and reproducible.
High-performance liquid chromatography (HPLC) is a commonly employed technique for the determination of this compound concentrations. Method validation studies for HPLC assays report high recovery rates for this compound from plasma. One method, utilizing solid-phase extraction (SPE) with Oasis HLB cartridges followed by reverse-phase HPLC and ultraviolet (UV) detection, demonstrated an average recovery of over 90%. nih.gov Another simple and successful HPLC-UV method developed for quantifying this compound in African lion plasma reported recovery percentages ranging from 98% to 99.25%. jcsp.org.pkresearchgate.net This particular method used methanol for protein precipitation to extract the drug from the plasma matrix. jcsp.org.pkresearchgate.net Acidification of the plasma sample with acetic acid has also been noted to yield a very high percentage of drug recovery, which is significant given this compound's high affinity for protein binding. jcsp.org.pk
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. For this compound, this means ensuring that no interfering peaks from endogenous plasma components are observed at or near the retention time of the drug. The HPLC methods developed have demonstrated good selectivity, with chromatograms of blank plasma showing no significant peaks at the retention time of this compound, thereby confirming the method's specificity for the drug. jcsp.org.pkresearchgate.net
Table 1: Recovery of this compound from Plasma Using HPLC Methods
| Extraction Method | Analytical Technique | Matrix | Recovery Rate (%) | Source(s) |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | HPLC-UV | Plasma | >90 | nih.gov |
| Protein Precipitation (Methanol) | HPLC-UV | Lion Plasma | 98 - 99.25 | jcsp.org.pkresearchgate.net |
Protein Binding Determination Methodologies (e.g., Ultrafiltration, Equilibrium Dialysis)
The extent of plasma protein binding is a critical pharmacokinetic parameter for this compound, significantly influencing its long duration of action. The determination of the bound and unbound fractions of the drug in plasma is typically performed using in vitro methods such as ultrafiltration and equilibrium dialysis. frontiersin.org
Equilibrium Dialysis is often considered the "gold standard" for protein binding studies. frontiersin.org This method involves placing plasma containing the drug on one side of a semipermeable membrane and a protein-free buffer on the other. The free, unbound drug can diffuse across the membrane until equilibrium is reached, while the larger drug-protein complex cannot. frontiersin.org By measuring the drug concentration in the buffer compartment at equilibrium, the unbound concentration in the plasma can be determined.
Ultrafiltration is another widely used technique that separates the free drug from the protein-bound drug by forcing the plasma water and small molecules through a semipermeable membrane via centrifugation. mdpi.com The resulting ultrafiltrate contains the unbound drug, the concentration of which can then be measured. mdpi.combioone.org While advantageous, this method has potential limitations, such as the non-specific binding of the drug to the filter membrane and apparatus, which must be accounted for to ensure accuracy. mdpi.com
Studies on this compound have consistently demonstrated a high degree of plasma protein binding, a characteristic linked to its long elimination half-life. nih.govuzh.ch This property, however, is highly variable across different species. In target species like domestic dogs and cats, the binding is exceptionally high, reported as >98% and >99%, respectively. nih.govuzh.ch Similar high binding percentages have been observed in other species of the order Carnivora, such as tigers (98%) and cheetahs (approximately 99.9%). researchgate.net
In contrast, protein binding is significantly lower and more variable in other animal groups. For example, studies in various Australian marsupials revealed much lower binding percentages, ranging from 11.1% in the Tasmanian devil to 37.6% in the eastern ring-tailed possum when a 10 μg/mL concentration of this compound was used. nih.govresearchgate.net This variability underscores that high protein binding is not a universal characteristic of the compound across all species. bioone.orgresearchgate.net
Table 2: In Vitro Plasma Protein Binding of this compound in Various Animal Species
| Species | Order | Protein Binding (%) | Source(s) |
|---|---|---|---|
| Domestic Dog | Carnivora | >98 | nih.gov |
| Domestic Cat | Carnivora | >99 | uzh.ch |
| Cheetah (Acinonyx jubatus) | Carnivora | ~99.9 | researchgate.net |
| Tiger (Panthera tigris) | Carnivora | 98 | researchgate.net |
| Dolphin (Tursiops truncatus) | Artiodactyla | 99.12 | nih.gov |
| Barasingha (Rucervus duvaucelii) | Artiodactyla | >99 | nih.gov |
| Thomson's Gazelle (Eudorcas thomsonii) | Artiodactyla | 91.76 | nih.gov |
| Horse (Equus caballus) | Perissodactyla | 92.70 - 95.6 | nih.govnih.gov |
| Koala (Phascolarctos cinereus) | Diprotodontia | 12.7 (5.8–17.3) | nih.govresearchgate.net |
| Tasmanian Devil (Sarcophilus harrisii) | Dasyuromorphia | 11.1 (4.1–20.4) | nih.govresearchgate.net |
| Eastern Grey Kangaroo (Macropus giganteus) | Diprotodontia | 18.9 (14.6–38.0) | nih.govresearchgate.net |
| Common Brushtail Possum (Trichosurus vulpecula) | Diprotodontia | 16.9 (15.7–30.2) | nih.govresearchgate.net |
| Eastern Ringtail Possum (Pseudocheirus peregrinus) | Diprotodontia | 37.6 (25.3–42.3) | nih.gov |
| Red Kangaroo (Osphranter rufus) | Diprotodontia | 36.4 (35.0–38.3) | nih.gov |
Cefovecin Synthesis and Structure Activity Relationships Academic Perspective
General Synthetic Routes to Cefovecin and Related Cephalosporins
The synthesis of this compound, like other cephalosporins, fundamentally involves the modification of a core β-lactam structure. Cephalosporins are derived from 7-aminocephalosporanic acid (7-ACA), which itself is obtained from the fermentation product Cephalosporin (B10832234) C. msdvetmanual.comnih.govnih.gov The chemical synthesis of these antibiotics is often complex and challenging, particularly for single enantiomer compounds like this compound. google.com
General synthetic routes to cephalosporins involve modifications at the C-3 and C-7 positions of the cephem nucleus. msdvetmanual.compharmacy180.comauburn.edu The C-7 position typically involves the acylation of the amino group, which significantly impacts the antibacterial spectrum and resistance to β-lactamases. pharmacy180.comauburn.edu The C-3 substituent influences various properties, including chemical stability, metabolic stability, protein binding, and half-life. pharmacy180.comauburn.edu
Specific to this compound, a key challenge in its synthesis is the incorporation of the optically active tetrahydrofuran (B95107) ring at the C-3 position. google.comgoogle.com Patent literature describes various synthetic processes for preparing this compound, often starting from readily available materials such as Penicillin G potassium salt. google.com These processes typically involve a series of transformations to generate ring-opened intermediates with preserved stereochemistry. google.com The reactive thiol moiety on an intermediate is then alkylated with an enantiopure tetrahydrofuran derivative to introduce the C-3 substituent. google.com
Improved methods for this compound synthesis have been sought to address challenges such as the use of expensive reagents, large solvent volumes, and variable yields. google.comgoogle.com Processes involving specific intermediates and reaction conditions, including the use of particular bases and solvents, have been developed to improve yield and purity. google.comgoogle.com For instance, some processes involve the reaction of a THF Cephem Compound with another specific compound in the presence of a base and a solvent. google.com Purification steps like dissolution crystallization and lyophilization are also part of the synthesis of this compound sodium.
Exploration of Semisynthetic Modifications and Derivatization
Cephalosporins are largely produced via semisynthesis, involving the modification of fermentation-derived cephalosporin cores. msdvetmanual.com This approach allows for the creation of a diverse range of derivatives with altered properties. Semisynthetic modifications typically focus on the side chains at the C-3 and C-7 positions of the 7-ACA nucleus. msdvetmanual.com
The C-7 acylamino substituent is a primary site for modification to influence antibacterial spectrum, particularly against Gram-positive and Gram-negative bacteria, and resistance to β-lactamases. pharmacy180.comauburn.edunih.gov The introduction of specific acyl groups, such as those derived from carboxylic acids or containing aminothiazole moieties, can lead to improved activity. pharmacy180.comnih.gov
Modifications at the C-3 position can impact pharmacokinetic properties, stability, and protein binding. pharmacy180.comauburn.edu Replacing groups on the dihydrothiazine ring can improve properties. pharmacy180.com The incorporation of various substituents, including heterocycles, at the C-3 position has been explored to modify the characteristics of cephalosporins. pharmacy180.comuzh.chresearchgate.net
Derivatization of beta-lactam antibiotics, including this compound, can also be employed for analytical purposes, such as in chromatographic methods for determining drug concentrations in biological samples. avma.orgepo.orgresearchgate.netbioone.org These derivatization methods often involve converting the antibiotic into a more easily detectable form. avma.orgresearchgate.netbioone.org
Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency
Structure-Activity Relationship (SAR) studies in cephalosporins aim to understand how changes in chemical structure affect their antimicrobial potency and other biological activities. The core structural requirement for the antibacterial activity of cephalosporins is the β-lactam ring, which binds to penicillin-binding proteins (PBPs) and inhibits bacterial cell wall synthesis. nih.govnih.govauburn.eduslideshare.netzoetisus.com
Key positions for structural modifications that influence antimicrobial activity are the C-3 and C-7 positions of the cephem nucleus. pharmacy180.comauburn.edu
C-7 Substituent: The nature of the acyl group at the C-7 amino position significantly influences the spectrum of activity and resistance to β-lactamases. pharmacy180.comauburn.edunih.gov
Acylation of the amino group generally increases activity against Gram-positive bacteria but can decrease activity against Gram-negative bacteria. pharmacy180.comslideshare.net
Substitutions on aromatic rings within the C-7 side chain can influence Gram-positive versus Gram-negative selectivity. pharmacy180.comslideshare.net
Replacing phenyl rings with heterocycles like thiophene, tetrazole, furan, pyridine, and aminothiazoles can improve the spectrum of activity and pharmacokinetic properties. pharmacy180.comnih.gov The 2-(2-aminothiazol-4-yl)-(Z)-2-methoxyiminoacetamido group at the C-7 position has been identified as a favorable substituent for potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including some β-lactamase producers. nih.gov
The configuration at the α-carbon of the C-7 side chain can impact stability and activity. pharmacy180.com The presence of a methoxy (B1213986) imino group at the α-position increases stability. pharmacy180.com
C-3 Substituent: While the C-3 substituent has minimal direct impact on intrinsic antibacterial activity against sensitive organisms, it plays a crucial role in pharmacokinetic properties, stability, and interactions that indirectly affect efficacy. pharmacy180.comauburn.edu
Modifications at C-3 can affect chemical and metabolic stability. pharmacy180.comauburn.edu
The C-3 substituent influences protein binding and half-life. pharmacy180.comauburn.edu this compound's long half-life and duration of action are linked to its high plasma protein binding, which is influenced by its structure, including the C-3 substituent. researchgate.netnih.govscispace.comuzh.chwikipedia.orgzoetisus.com
The presence of certain groups at C-3 can influence resistance to β-lactamase inactivation. auburn.edu
Other Structural Features:
The carboxyl group at position 4 is essential for activity and influences the elimination profile. pharmacy180.comauburn.edu
The olefinic linkage at the C-3 and C-4 positions is important for antibacterial activity. pharmacy180.com
A methoxy group at C-7 can confer higher resistance to hydrolysis by β-lactamase. pharmacy180.com
Oxidation of the ring sulfur to a sulfoxide (B87167) or sulfone generally diminishes or destroys antibacterial activity. pharmacy180.com
Replacing sulfur with oxygen can increase antibacterial activity due to enhanced acylating power. pharmacy180.com
This compound's specific structure, with its aminothiazolyl methoxyimino group at C-7 and the (S)-tetrahydrofuran-2-yl group at C-3, contributes to its broad spectrum of activity and its prolonged presence in the body due to high protein binding. chemrj.orgnih.govzoetisus.comnih.govwikipedia.orgzoetisus.com
Coordination Chemistry and Metal Complexes of this compound
The interaction of antibiotics with metal ions is an area of interest in medicinal chemistry, as it can influence their stability, transport, and biological activity. This compound, possessing various functional groups including carboxylic acid, amine, amide, and sulfur atoms, has the potential to act as a ligand and form coordination complexes with metal ions.
Studies have investigated the formation and characteristics of metal complexes with this compound. chemrj.orgresearchgate.netchemrj.org Biologically active complexes of this compound with various metal ions, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), have been prepared and characterized using techniques such as IR, UV-Vis, ESR, magnetic susceptibility, and thermal analysis (TGA and DTA). chemrj.orgresearchgate.net
Infrared spectroscopy data suggest that this compound coordinates to metal ions as a bidentate ligand with a 1:1 metal-to-ligand stoichiometry. chemrj.orgresearchgate.net Electronic absorption spectra and magnetic moment values have indicated that many of these this compound complexes exhibit octahedral geometry. chemrj.orgresearchgate.net For example, the copper this compound complex has shown anisotropic spectra in ESR studies. chemrj.orgresearchgate.net
Thermal analysis has been used to understand the thermal stability of these complexes and to distinguish between coordinated and hydrate (B1144303) solvent molecules. chemrj.orgresearchgate.net The study of metal complexes of antibiotics, including cephalosporins and other classes like fluoroquinolones, is relevant for understanding their behavior in biological systems and potentially developing new metallodrugs with modified therapeutic activities. chemrj.orgresearchgate.netgoogle.commdpi.com The ability of thiazole (B1198619) and benzothiazole (B30560) heterocycles, present in structures related to this compound's C-7 side chain, to form coordination complexes with metals like copper has also been explored in the search for new antibacterial and antifungal compounds. mdpi.com
Future Directions and Research Gaps in Cefovecin Studies
Novel Pharmacokinetic-Pharmacodynamic Modeling Approaches
The unique pharmacokinetic (PK) profile of cefovecin, characterized by a long elimination half-life in target species like dogs and cats, necessitates sophisticated modeling to optimize its use. researchgate.netnih.govnih.gov Future research is moving beyond traditional dose-titration studies towards integrated pharmacokinetic-pharmacodynamic (PK/PD) modeling. This approach combines PK data (drug concentrations in the body over time) and PD data (the drug's effect on the pathogen) within the same study to derive parameters that define the concentration-effect relationship. researchgate.net
One promising area is the use of ex vivo models, where drug activity is tested in biological fluids (like serum, transudate, or exudate) collected from an animal after dosing. nih.gov For instance, studies have measured the ex vivo antibacterial killing activity of this compound in serum and tissue cage fluid from dogs, demonstrating sustained bactericidal activity for extended periods. researchgate.netnih.gov Such models provide a more clinically relevant assessment of a drug's efficacy than in vitro data alone.
The tissue cage model, in particular, allows for the creation of a peripheral compartment that simulates conditions in diseased tissues, enabling the characterization of PK profiles at the site of infection alongside plasma profiles. researchgate.net Data from these models show that concentrations of unbound, active this compound can be consistently higher in transudate than in plasma, which is a crucial finding for predicting efficacy. nih.govnih.gov
Advanced computational models, such as the Sigmoid Emax model, are being employed to simulate the relationship between PK/PD indices (e.g., AUC/MIC) and the reduction in bacterial load. frontiersin.org These models are critical for establishing rational dosage regimens that can maximize therapeutic effect while minimizing the potential for resistance development. frontiersin.org The application of these advanced PK/PD modeling techniques to this compound across a wider range of bacterial pathogens and in different animal species represents a significant area for future research.
| Animal Species | Half-Life (t½) (hours) | Peak Plasma Concentration (Cmax) (µg/mL) | Bioavailability (Subcutaneous) | Plasma Protein Binding |
|---|---|---|---|---|
| Dog | ~133 | ~121 | 100% | 96.0% - 98.7% |
| Cat | ~166 | ~141 | 99% | 99.5% - 99.8% |
| African Lion | ~115 | ~18.35 | Not Reported | Not Reported |
| C57BL/6 Mouse | ~0.84 - 1.07 | ~78 - 411 | Not Reported | Not Reported |
| Rockfish | ~32.5 | ~104.8 | Not Reported | <10% |
This table presents a summary of key pharmacokinetic parameters of this compound in various animal species, compiled from multiple studies. researchgate.netnih.govnih.govresearchgate.netnih.gov
Investigation of Emerging Resistance Mechanisms and Trends
The use of this compound, a third-generation cephalosporin (B10832234), is under scrutiny due to the global concern over antimicrobial resistance (AMR). cornell.edunih.gov Research indicates a potential link between the use of this compound and the selection for resistance, not only to third-generation cephalosporins but also to other classes of antimicrobials, contributing to the development of multidrug-resistant (MDR) organisms. cornell.edu This is particularly concerning as third-generation cephalosporins are classified as critically important antimicrobials in human medicine. researchgate.net
Studies tracking AMR trends have observed changes in resistance patterns in key veterinary pathogens. For example, a German study analyzing susceptibility data from 2015 to 2021 noted a significant decrease in resistance rates of Staphylococcus felis to this compound, down to 2% in 2021. nih.gov Conversely, other research highlights the high frequency of this compound use in cats, which may contribute to higher resistance proportions in feline isolates compared to canine ones. researchgate.netresearchgate.net Feline Klebsiella pneumoniae isolates from the urinary tract, for instance, have shown a this compound resistance rate as high as 70.0%. researchgate.net
The long half-life of this compound is a specific area of concern, as it may expose commensal bacteria to sub-inhibitory drug concentrations for extended periods, creating a selective pressure for the emergence of resistance. cornell.edu Future research will utilize next-generation sequencing to evaluate AMR genes in feline commensal bacteria following this compound treatment to better understand this dynamic. cornell.edu Machine learning is also being proposed as a tool to quantify the relationship between resistance to third-generation cephalosporins and other antimicrobial classes to better understand this compound's potential for selecting MDR pathogens. cornell.edu
| Bacterial Species | Animal | Resistance Rate to this compound / 3rd Gen Cephalosporins | Region/Study Period | Reference |
|---|---|---|---|---|
| Escherichia coli | Dogs & Cats | 11.6% | Germany (2019-2021) | researchgate.net |
| Klebsiella pneumoniae | Dogs & Cats | 16.3% | Germany (2019-2021) | researchgate.net |
| Klebsiella pneumoniae (Urinary Tract) | Cats | 70.0% | Germany (2019-2021) | researchgate.net |
| Staphylococcus felis | Dogs & Cats | 2% | Germany (2021) | nih.gov |
This table summarizes reported resistance rates of key veterinary pathogens to this compound or third-generation cephalosporins.
Exploration of this compound's Role in Antimicrobial Stewardship Strategies in Animal Health
Antimicrobial stewardship aims to optimize antimicrobial use to improve patient outcomes while minimizing the development of resistance. researchgate.net this compound's position as a long-acting, third-generation cephalosporin places it at the center of stewardship discussions in veterinary medicine. researchgate.netncas-australia.org Guidelines often recommend that such critically important antimicrobials be reserved for specific situations, ideally guided by culture and susceptibility testing. ncas-australia.orgavma.org
However, studies show that this compound is frequently used in scenarios where antimicrobials may not be indicated or where an antimicrobial of lower importance would be more appropriate. ncas-australia.org In Australia, for example, a study found that culture and susceptibility testing were performed in only 0.3% of cases where this compound was administered. researchgate.netncas-australia.org The most common uses in cats were for cat fight injuries and abscesses, while in dogs, it was frequently used for surgical prophylaxis. researchgate.netncas-australia.org
Barriers to more judicious use are complex and involve both veterinarian and client factors. Veterinarians may opt for this compound due to concerns about owner compliance with oral medication regimens, and owners may prefer the convenience of a single injection. avma.orgnih.gov Research has shown a disconnect between veterinarians' perceptions of an owner's ability to administer oral medication and the owner's reported ability. nih.gov This suggests that improved communication and client education could reduce reliance on long-acting injectables. cornell.edu
Future stewardship strategies must address these barriers through a multi-faceted approach, including:
Education: Informing both veterinarians and pet owners about the risks of AMR and the importance of reserving certain antimicrobials. researchgate.netcornell.edu
Guidelines: Promoting adherence to evidence-based prescribing guidelines. researchgate.netrcvs.org.uk
Diagnostics: Increasing access to and use of affordable and rapid diagnostic tests to guide appropriate antimicrobial selection. researchgate.net
Development of Advanced Analytical Techniques for this compound and Metabolites
Accurate quantification of this compound in biological matrices is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and research into its disposition. The primary analytical method developed for this compound is high-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) detection. nih.govnih.gov These methods typically involve a sample preparation step, such as solid-phase extraction (SPE), to remove interfering substances from the plasma or serum before analysis. nih.govnih.gov
Researchers have successfully developed and validated simple and reliable HPLC-UV methods for determining this compound in small plasma volumes from various species. nih.govjcsp.org.pk These methods have demonstrated good precision, accuracy, and recovery, with a lower limit of quantitation (LOQ) typically around 0.1 µg/mL. nih.govjcsp.org.pk
The field of bioanalysis is continually advancing, with a trend towards more sensitive and high-throughput techniques. nih.govirjmets.com For cephalosporins in general, more advanced methods such as two-dimensional ultra-HPLC (2D-UHPLC) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are being utilized. nih.gov These techniques offer higher selectivity and sensitivity compared to HPLC-UV, which is particularly advantageous for detecting low concentrations of the drug and its potential metabolites in complex biological samples. frontiersin.orgnih.gov While many published methods for this compound have not required mass spectrometry, the development and application of LC-MS/MS-based assays could facilitate more detailed studies on its metabolism and tissue distribution. nih.gov
| Analytical Technique | Sample Matrix | Sample Preparation | Lower Limit of Quantitation (LOQ) | Average Recovery |
|---|---|---|---|---|
| HPLC-UV | Plasma | Solid-Phase Extraction (SPE) | 0.1 µg/mL | >90% |
| HPLC-UV | Lion Plasma | Protein Precipitation (Methanol/Acetonitrile) | 0.1 µg/mL | 98% - 99.25% |
This table provides an overview of validated analytical methods used for the quantification of this compound. nih.govjcsp.org.pkresearchgate.net
Comparative Pharmacogenomic Studies and Host Response to this compound in Animal Models
Pharmacogenomics is the study of how genetic variations influence drug effects, encompassing both pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). nih.govfrontiersin.org In veterinary medicine, this field holds the potential for "personalized medicine," where therapeutic decisions can be tailored to an animal's genetic makeup. nih.govfrontiersin.org
Significant interspecies variability has been observed in the pharmacokinetics of this compound. While it exhibits a very long half-life in dogs (≈133 hours) and cats (≈166 hours), its elimination is considerably faster in other species, such as mice (≈1 hour), making it unsuitable as a long-acting antibiotic in that species. researchgate.netnih.govnih.gov This pronounced difference in drug disposition across species strongly suggests an underlying genetic basis.
To date, specific pharmacogenomic studies focusing on this compound are lacking. However, this represents a critical research gap. Future investigations could focus on identifying genetic polymorphisms in genes responsible for drug transport or protein binding that may account for the observed variability in half-life and response. With the complete genome sequences available for many domestic animal species, researchers can now more readily discover sequence variants in candidate genes associated with altered drug responses. nih.gov
Such comparative pharmacogenomic studies would be invaluable. They could help explain why this compound is effective as a long-acting agent in some species but not others and could potentially identify breeds or individuals within a species that may metabolize the drug differently. This knowledge would lead to more predictable and effective use of this compound and enhance its role in veterinary therapeutics.
Q & A
Q. Table 1. Key Validation Parameters for this compound UPLC-MS/MS Assays
| Parameter | Acceptable Criteria | Tortoise Study |
|---|---|---|
| Linearity (R²) | ≥0.99 | 0.998 |
| Intraday Precision | CV% ≤15 | 4.2–9.8% |
| Interday Precision | CV% ≤20 | 7.1–12.3% |
| Trueness | ±15% of nominal | -2.1% to +8.7% |
Q. Table 2. Clinical Efficacy Endpoints in Canine Trials
| Endpoint | This compound Group (n=117) | Cefadroxil Group (n=118) | p-value |
|---|---|---|---|
| Clinical Cure (Day 14) | 89.7% | 88.1% | >0.05 |
| Microbiological Cure | 83.3% | 80.5% | >0.05 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
